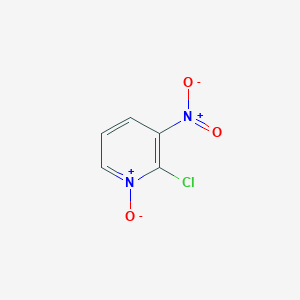
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
“1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is used in the synthesis of various drug precursors and perspective ligands .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which includes “this compound”, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 3-position and a methyl group at the 1-position . The molecular weight of the compound is 153.14 g/mol .Physical And Chemical Properties Analysis
The compound is a solid . Its exact mass and monoisotopic mass are both 153.042593085 g/mol . It has a topological polar surface area of 57.6 Ų .Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis A study by Dobbin et al. (1993) explored the hydrogen bonding in related dihydropyridine derivatives. They synthesized a series of compounds, including 1,2-dialkyl-4-oxo-1,4-dihydropyridines, and used 1H NMR spectroscopy and X-ray crystallography for analysis. The study revealed significant insights into hydrogen bonding in these compounds, which could have implications for the structural understanding of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Dobbin et al., 1993).
Synthesis and Structural Effects Talma et al. (1985) investigated the synthesis and structural effects of dihydropyridines. They synthesized a range of chiral bridged macrocyclic dihydropyridines and examined their potential for enantioselective reductions. This research provides insight into the synthesis techniques and structural nuances of dihydropyridine derivatives, potentially applicable to this compound (Talma et al., 1985).
Diversity-Oriented Synthesis Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Their work involved a five-step process and resulted in a library of dihydropyridine derivatives. This approach could be relevant to the diverse synthesis applications of this compound (Baškovč et al., 2012).
Synthesis as Drug Precursors Dotsenko et al. (2019) researched the synthesis of new 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid derivatives. They provided insights into the potential use of these compounds as drug precursors or ligands, which could extend to the understanding of this compound (Dotsenko et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations in cellular processes, although the specifics of these interactions and changes are currently unknown .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
The compound’s effects would depend on its specific interactions with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets and its overall stability . .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used as an intermediate in organic synthesis
Molecular Mechanism
It is known that this compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands
Propriétés
IUPAC Name |
1-methyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAQSHLYVFQOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360918 | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15506-18-0 | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)


![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)









